molecular formula C18H16N4O3S B3200982 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1019096-68-4

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No.: B3200982
CAS No.: 1019096-68-4
M. Wt: 368.4 g/mol
InChI Key: FGCHMNYZCIQZON-UHFFFAOYSA-N
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Description

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This multi-cyclic compound features a benzodioxole scaffold, a core structure recognized in compounds investigated for various biological activities . Its molecular architecture, which integrates thiazole and pyrazole rings linked by a cyclopropanecarboxamide group, presents a complex three-dimensional structure ideal for probing novel biological targets and protein-protein interactions. Researchers can utilize this compound as a key intermediate in the synthesis of targeted chemical libraries or as a starting point for the development of novel modulators of disease-relevant proteins, such as ATP-binding cassette transporters . The presence of multiple nitrogen-containing heterocycles and a benzodioxole fragment makes it a valuable probe for high-throughput screening campaigns aimed at identifying new therapeutic leads for complex genetic disorders. This product is intended for use in controlled laboratory research to advance scientific understanding of small molecule interactions and is strictly designated For Research Use Only.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-10-6-16(20-17(23)11-2-3-11)22(21-10)18-19-13(8-26-18)12-4-5-14-15(7-12)25-9-24-14/h4-8,11H,2-3,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCHMNYZCIQZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several key enzymes and proteins, including cyclooxygenase (COX) and various kinases. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, particularly in genes involved in cell cycle regulation and apoptosis. The compound’s ability to inhibit kinases is particularly noteworthy, as it can disrupt key signaling pathways involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth and induce apoptosis without significant toxicity. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Biological Activity

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects based on current research findings.

The compound features multiple functional groups that contribute to its biological activity. The synthesis typically involves several steps:

  • Formation of the Benzodioxole Ring : This is achieved through cyclization reactions involving catechol derivatives.
  • Synthesis of the Thiazole Ring : The thiazole component is synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Coupling Reactions : The benzodioxole and thiazole rings are coupled through palladium-catalyzed cross-coupling reactions.
  • Amidation : The final step involves forming the cyclopropanecarboxamide through amidation reactions.

The molecular structure can be represented as follows:

C22H17N4O4S\text{C}_{22}\text{H}_{17}\text{N}_{4}\text{O}_{4}\text{S}

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the benzodioxole and thiazole moieties have shown promise in inhibiting cancer cell proliferation in various models, including:

  • MCF-7 Cell Line : Studies have demonstrated that related compounds exhibit cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar structures have shown activity against various pathogens, including:

  • Bacterial Strains : Testing against ESKAPE pathogens revealed promising antibacterial effects .

The mechanism by which this compound exerts its effects may involve interactions with specific enzymes or receptors, leading to the modulation of signaling pathways associated with cell growth and apoptosis.

Potential Targets

  • Kinases : Inhibition of kinases involved in cancer progression.
  • Proteases : Targeting proteases that facilitate tumor metastasis.

Study 1: Anticancer Activity

In a study evaluating a series of benzodioxole-thiazole derivatives, one compound demonstrated an IC50 value of approximately 0.86 µM against MCF-7 cells, indicating high potency compared to standard treatments like cisplatin .

Study 2: Antimicrobial Screening

Another study screened related compounds against a panel of bacterial strains, yielding significant inhibitory effects with selectivity indices suggesting minimal toxicity to mammalian cells .

Summary Table of Biological Activities

Activity TypeModel/SystemIC50 Value (µM)Reference
AnticancerMCF-7 Cells0.86
AntimicrobialESKAPE PathogensVaries
AntifungalCandida albicansNot Determined

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., 3a, 3d) correlate with higher melting points (133–183°C), likely due to increased dipole interactions .
  • Steric Effects : Bulky substituents (e.g., 4-pyrrolidinylbenzoyl in 74) reduce yields (20%), suggesting steric hindrance during coupling steps .
  • Electron-Donating Groups (EDGs) : Methoxy and propoxy groups (e.g., 34, 83) lower yields (18–26%), possibly due to reduced reactivity in nucleophilic acyl substitution .

Spectroscopic and Analytical Data

  • NMR Trends :
    • The benzodioxol group in the target compound would exhibit characteristic singlets for the methylenedioxy protons (~6.0 ppm, similar to compound 83 ).
    • Cyclopropane protons typically resonate between 1.1–1.7 ppm, as seen in compound 83 (δ 1.13–1.68) .
  • Mass Spectrometry :
    • Compounds with benzodioxol and cyclopropane motifs (e.g., 74, 83) show molecular ions consistent with their molecular formulas (e.g., [M+H]+ at 591.14 for compound 83) .

Implications for Drug Design

  • Bioactivity Potential: The benzodioxol group may enhance metabolic stability, while the cyclopropane carboxamide could improve target selectivity via conformational restriction .
  • Optimization Strategies :
    • Introducing EWGs (e.g., chloro) may improve crystallinity and bioavailability.
    • Reducing steric bulk (e.g., replacing pyrrolidinyl with methoxy) could increase synthetic efficiency .

Q & A

Q. What are the recommended synthetic routes for N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide?

The synthesis involves multi-step reactions, typically starting with the assembly of the thiazole and pyrazole cores. Key steps include:

  • Thiazole formation : Condensation of benzo[d][1,3]dioxol-5-yl thiourea with α-bromo ketones under reflux in ethanol .
  • Pyrazole coupling : Reaction of the thiazole intermediate with 3-methyl-1H-pyrazol-5-amine using Pd-catalyzed cross-coupling or nucleophilic substitution .
  • Cyclopropane carboxamide attachment : Amide bond formation between the pyrazole-thiazole intermediate and cyclopropanecarboxylic acid derivatives, often using EDCI/HOBt as coupling agents in dry DMF .
    Optimization : Control reaction temperature (60–80°C), use anhydrous solvents (THF, DMF), and monitor purity via TLC or HPLC .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify protons and carbons in the benzo[d][1,3]dioxole (δ 6.8–7.1 ppm), thiazole (δ 7.5–8.0 ppm), and pyrazole (δ 2.5 ppm for methyl) groups .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 423.12) .
  • X-ray crystallography (if available): To resolve bond angles and stereochemistry of the cyclopropane moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies in kinase inhibition or cytotoxicity data may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for IC50_{50} validation) .
  • Solubility issues : Use DMSO stocks (<0.1% final concentration) and confirm compound stability via LC-MS during long-term assays .
  • Target selectivity : Perform counter-screens against related kinases (e.g., EGFR, VEGFR) to rule off-target effects .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Docking simulations : Use AutoDock Vina to model interactions between the cyclopropane carboxamide and kinase ATP-binding pockets (e.g., CDK2 or Aurora kinases) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl on pyrazole) with bioactivity using descriptors like logP and polar surface area .
  • MD simulations : Assess conformational stability of the thiazole-pyrazole core in aqueous environments (GROMACS/AMBER) .

Q. How should researchers design in vivo studies to evaluate antitumor efficacy?

  • Model selection : Use xenograft models (e.g., HCT-116 colorectal cancer) with proven sensitivity to kinase inhibitors .
  • Dosing regimen : Optimize bioavailability via IP administration (10–20 mg/kg daily) and monitor plasma half-life using LC-MS/MS .
  • Toxicity endpoints : Assess liver enzymes (ALT/AST) and body weight changes to rule out off-target toxicity .

Methodological Notes

  • Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .
  • Advanced Characterization : Employ cryo-EM for target engagement studies if crystallography data is unavailable .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

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